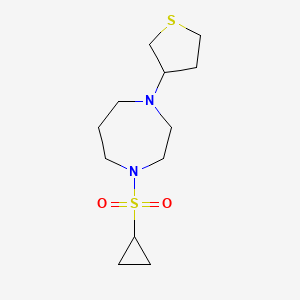

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCOZYKLOFKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Protected Diamines

A linear diamine such as 1,5-diaminopentane is protected at one amine group using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. Cyclization is then induced under acidic or basic conditions. For example:

$$

\text{H}2\text{N}(\text{CH}2)5\text{NHBoc} \xrightarrow[\text{base}]{\text{cyclization}} \text{Boc-1,4-diazepane} + \text{H}2\text{O}

$$

The Boc group is later removed via trifluoroacetic acid (TFA) to yield the free amine.

Alternative Routes via Ring Expansion

Patent CN1821234A describes ring-expansion strategies using piperidine derivatives treated with aziridine or epoxide reagents, though this method is less common for diazepanes.

Sulfonylation at the N1 Position

The cyclopropanesulfonyl group is introduced via sulfonylation of the free amine on the diazepane ring.

Reagents and Conditions

- Cyclopropanesulfonyl chloride is the preferred electrophile, reacting with the N1 amine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Bases such as triethylamine (TEA) or pyridine neutralize HCl byproducts.

- Example reaction:

$$

\text{1,4-diazepane} + \text{cyclopropanesulfonyl chloride} \xrightarrow[\text{TEA, THF}]{\text{0°C to rt}} \text{1-(cyclopropanesulfonyl)-1,4-diazepane}

$$

Yields for this step typically range from 70–85%, with purification via silica gel chromatography.

Challenges in Selectivity

To ensure monosubstitution at N1, the reaction must avoid excess sulfonyl chloride. Stoichiometric control and slow reagent addition are critical.

Introduction of the Thiolan-3-yl Group at N4

The tetrahydrothiophene (thiolan) moiety is installed via alkylation or Mitsunobu reaction.

Alkylation with Thiolan-3-yl Halides

- Thiolan-3-yl bromide or iodide reacts with the N4 amine in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$).

- Solvents: Dimethylformamide (DMF) or acetonitrile at 60–80°C.

- Example:

$$

\text{1-(cyclopropanesulfonyl)-1,4-diazepane} + \text{thiolan-3-yl bromide} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80°C} \text{Target compound}

$$

This step achieves 60–75% yield, with byproducts arising from over-alkylation.

Mitsunobu Reaction for Stereochemical Control

If stereoselectivity is required, the Mitsunobu reaction couples thiolan-3-ol with the N4 amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$ \text{PPh}3 $$):

$$

\text{1-(cyclopropanesulfonyl)-1,4-diazepane} + \text{thiolan-3-ol} \xrightarrow[\text{DEAD, PPh}3]{\text{THF}} \text{Target compound}

$$

This method preserves the stereochemistry of the thiolan group but requires anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

Key characterization data for the target compound include:

- $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 1.05–1.15 (m, 4H, cyclopropane), 2.65–2.85 (m, 4H, thiolan), 3.40–3.60 (m, 8H, diazepane).

- HRMS : m/z calculated for $$ \text{C}{12}\text{H}{22}\text{N}2\text{O}2\text{S}_2 $$: 290.5; found: 291.1085 [M+H]$$ ^+ $$.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiolane groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

The 1,4-diazepane scaffold is versatile, with modifications influencing pharmacological activity, selectivity, and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

*Calculated based on molecular formula (C12H22N2O2S2).

Key Differences and Implications

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 3-cyanophenyl group in compound 9a enhances dopamine D3 receptor binding affinity (Ki < 10 nM) due to its electron-deficient aromatic system, which stabilizes π-π interactions . In contrast, the cyclopropanesulfonyl group in the target compound may improve metabolic stability by resisting oxidative degradation compared to benzamide or pyridine derivatives .

- Thiophen-3-yl substituents (e.g., in 9a) are associated with improved blood-brain barrier penetration in CNS-targeting ligands .

Pharmacological Selectivity

- Receptor Specificity: Pyridine-substituted 1,4-diazepanes (e.g., NS3531) exhibit nanomolar affinity for nicotinic acetylcholine receptors (nAChRs), with substituent size (e.g., bromine in NS3920) modulating agonist efficacy . The target compound’s sulfonyl group may reduce off-target interactions with serotonin or dopamine receptors, a common issue with benzamide derivatives .

Biological Activity

Chemical Structure and Properties

The molecular structure of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can be described as follows:

- Molecular Formula : C₉H₁₃N₂O₂S

- Molecular Weight : 199.27 g/mol

- CAS Number : Not specified in the available data.

Structural Features

The compound features a diazepane ring, which is a seven-membered nitrogen-containing heterocycle. The presence of a cyclopropanesulfonyl group and a thiolane moiety contributes to its unique properties and potential reactivity.

Research indicates that compounds similar to 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that diazepane derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : There is evidence that these compounds might modulate neurotransmitter receptors, influencing neurological activity and offering potential in treating disorders such as anxiety or depression.

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Antitumor Activity : Preliminary studies have shown that certain diazepanes exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, which could lead to the development of new antibiotics.

Study 1: Antitumor Activity

A study conducted on a series of diazepane derivatives, including 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, revealed significant cytotoxic effects on human breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Diazepane Derivative A | MCF-7 | 15 | Apoptosis |

| Diazepane Derivative B | MDA-MB-231 | 10 | Apoptosis |

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.